5-(4-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the pyrrolidinone class, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:
- 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
- Pyridin-3-ylmethyl substituent: Improves solubility and may facilitate receptor interactions.
Pyrrolidinones are recognized for broad biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C27H23ClN2O4 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-13-34-22-11-8-20(14-17(22)2)25(31)23-24(19-6-9-21(28)10-7-19)30(27(33)26(23)32)16-18-5-4-12-29-15-18/h3-12,14-15,24,31H,1,13,16H2,2H3/b25-23+ |
InChI Key |
XXBKALDWOPUELV-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Chlorophenyl vs. Fluorophenyl: Electron-withdrawing groups (Cl, F) enhance binding to hydrophobic pockets in target enzymes . Pyridinylmethyl vs. Hydroxypropyl: Pyridine-containing derivatives exhibit higher solubility in polar solvents, aiding bioavailability .
- Synthetic Accessibility: Derivatives are synthesized via condensation of substituted benzaldehydes with pyrrolidinone precursors, with yields ranging from 47% to 62% . The target compound likely follows a similar pathway.
Methodological Considerations
Characterization Techniques :
Computational Modeling :
- Substituent effects on bioactivity are predicted using density functional theory (DFT) and molecular docking .
Preparation Methods
Reaction Components and Conditions
-
α-Hydroxyketone precursor : 2-Hydroxy-1-(4-chlorophenyl)ethan-1-one (synthesized via NaHCO₃-mediated hydrolysis of 4-chlorophenacyl bromide).
-
Oxoacetonitrile : 3-Oxobutanenitrile.
-
Primary amine : Pyridin-3-ylmethanamine.
Reaction conditions: Acetic acid (10 mol%) in ethanol at 70°C for 3 hours, achieving 82% yield of the intermediate pyrrole-3-carbonitrile.
Cyclization Mechanism
The reaction proceeds through:
-
Knoevenagel condensation between α-hydroxyketone and oxoacetonitrile.
-
Nucleophilic attack by the primary amine, forming the pyrrole ring.
-
Aromatization via dehydration, stabilized by the electron-withdrawing cyano group.
Functionalization of the Pyrrol-2-one Core
Installation of the 3-Methyl-4-(prop-2-en-1-yloxy)benzoyl Group
The benzoyl substituent is introduced via Friedel-Crafts acylation under mild conditions to avoid pyrrole ring degradation.
Procedure :
Hydroxy Group Introduction at Position 3
The 3-hydroxy group is installed via hydrolysis of a cyano intermediate, leveraging patent methodologies.
Steps :
-
Reduction of cyano to amine : Diisobutylaluminium hydride (DIBAL-H) in THF at -78°C (2 hours, 90% yield).
-
Hydrolysis : Treatment with 2N NaOH in methanol (-10°C, 1 hour, 85% yield).
N-Alkylation with Pyridin-3-ylmethyl Group
The pyridinylmethyl substituent is introduced via nucleophilic substitution under phase-transfer conditions.
Optimized Protocol :
-
Alkylating agent : Pyridin-3-ylmethyl bromide.
-
Base : K₂CO₃ in DMF.
-
Conditions : 80°C, 8 hours, 78% yield.
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.32–7.28 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, benzoyl-H), 5.45 (m, 2H, allyl-H), 4.85 (s, 2H, N-CH₂-pyridine), 3.20 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₂₇H₂₂ClN₂O₄ [M+H]⁺: 497.1274; found: 497.1278.
Purity : >98% by HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min) .
Q & A
Q. What are the typical synthetic routes for this compound, and how can reaction intermediates be optimized?
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to form the pyrrolone core.
- Nucleophilic substitution for introducing the pyridinylmethyl group.
- Friedel-Crafts acylation to attach the 3-methyl-4-(prop-2-en-1-yloxy)benzoyl moiety . Key reagents include sodium hydride (for deprotonation), prop-2-en-1-yl bromide (for etherification), and chlorinated benzaldehydes (for aryl group incorporation). Optimization of intermediates is achieved via thin-layer chromatography (TLC) and recrystallization from methanol or dichloromethane .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy (1H/13C) identifies proton environments and substituent connectivity (e.g., hydroxy group at δ 10–12 ppm; aromatic protons at δ 6.5–8.5 ppm) .
- X-ray crystallography (using SHELX software) resolves stereochemistry and confirms dihedral angles between the pyrrolone core and aryl substituents. Disorder in allyloxy or pyridinyl groups may require iterative refinement .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10) identifies optimal solvents for biological testing.
- Stability studies under UV light, humidity, and temperature (25–40°C) assess degradation via HPLC monitoring .
- Chelation potential of the 3-hydroxy group is evaluated using metal ion solutions (e.g., Fe³⁺, Cu²⁺) to detect precipitate formation .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step?
Low yields (e.g., 18% in analog synthesis ) often arise from steric hindrance by the 4-chlorophenyl group or competing side reactions. Mitigation strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Catalytic additives (e.g., DMAP) to stabilize transition states during cyclization.
- Solvent optimization (e.g., switching from THF to DMF) to improve reagent solubility .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or dimethylaminophenyl to modulate electron density and steric effects .
- Bioisosteric replacement : Substitute the allyloxy group with morpholinylpropyl to enhance water solubility .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .
Q. What experimental designs resolve contradictions in biological activity data?
Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Solutions include:
- Dose-response standardization across multiple replicates.
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Metabolite profiling to rule out off-target effects from degradation products .
Q. How can crystallographic disorder in the allyloxy group be addressed during refinement?
- Multi-conformational modeling in SHELXL to account for rotational flexibility.
- Occupancy refinement to resolve overlapping electron densities.
- Low-temperature data collection (100 K) to reduce thermal motion artifacts .
Q. What computational methods predict metabolic pathways for this compound?
- CYP450 metabolism prediction using software like StarDrop or MetaSite.
- In silico toxicity screening for reactive metabolites (e.g., epoxides from allyloxy groups) via Derek Nexus .
Q. How can flow chemistry improve scalability and reproducibility?
- Continuous-flow reactors enable precise control of temperature and residence time for exothermic steps (e.g., Friedel-Crafts acylation).
- In-line analytics (e.g., UV-Vis monitoring) automate reaction quenching at optimal conversion .
Q. What statistical models optimize reaction conditions for high-throughput synthesis?
- Design of Experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading.
- Response surface methodology (RSM) to identify global maxima in yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
